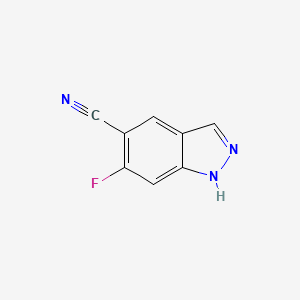

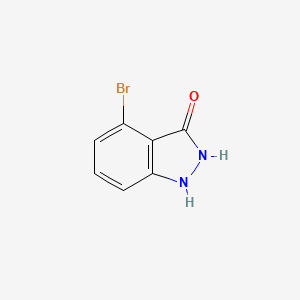

4-bromo-1H-indazol-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-bromo-1H-indazol-3-amine” is a chemical compound with the molecular formula C7H6BrN3 . It’s used in various chemical reactions and has several synonyms, including 3-AMINO-4-BROMO-1H-INDAZOLE and 4-BROMO-1H-INDAZOL-3-YLAMINE .

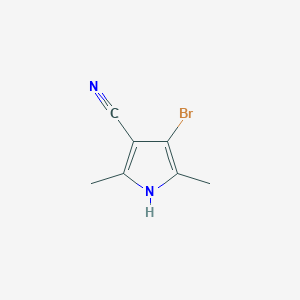

Molecular Structure Analysis

The molecular weight of “4-bromo-1H-indazol-3-amine” is 212.05 g/mol . The InChI string representation of its structure isInChI=1S/C7H6BrN3/c8-4-2-1-3-5-6 (4)7 (9)11-10-5/h1-3H, (H3,9,10,11) . Physical And Chemical Properties Analysis

The physical and chemical properties of “4-bromo-1H-indazol-3-amine” include a molecular weight of 212.05 g/mol, a topological polar surface area of 54.7 Ų, and a complexity of 153 . It also has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .Aplicaciones Científicas De Investigación

Triazole Derivatives and Biological Activities

Triazoles, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives, are pivotal in the development of new drugs with diverse biological activities. They have structural variations that offer a broad range of biological activities. The preparation of these derivatives is crucial as new diseases and resistant strains of bacteria and viruses continue to emerge, necessitating the discovery of new therapeutic agents. The interest in triazoles is fueled by their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others (Ferreira et al., 2013).

Synthetic Routes and Applications

The synthesis and applications of 1,4-disubstituted 1,2,3-triazoles are of significant interest due to their broad spectrum of biological activities. The copper-catalyzed azide-alkyne cycloaddition is a notable synthetic route, known for its efficiency in constructing biologically active 1,2,3-triazoles. The versatility of these compounds, evident from their applications in drug discovery, material science, and pharmaceutical chemistry, underscores their scientific importance (Kaushik et al., 2019).

Indazole Derivatives in Medicinal Chemistry

Indazoles are integral in medicinal chemistry due to their wide variety of biological activities. The structural significance of the indazole scaffold is underscored by its presence in numerous compounds with potential therapeutic value. Derivatives of indazole have shown promise in anticancer and anti-inflammatory treatments and in addressing disorders involving protein kinases and neurodegeneration (Denya et al., 2018).

Amino-1,2,4-Triazoles in Fine Organic Synthesis

Amino-1,2,4-triazoles are pivotal as raw materials in the fine organic synthesis industry. Their applications span across the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. The versatility of these compounds is further extended to the production of analytical and flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids used in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Propiedades

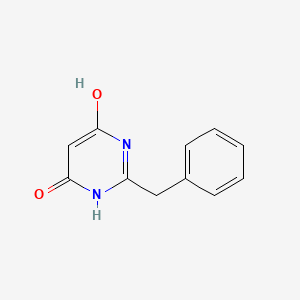

IUPAC Name |

4-bromo-1,2-dihydroindazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSWBTIWUXRHRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631063 |

Source

|

| Record name | 4-Bromo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

864845-15-8 |

Source

|

| Record name | 4-Bromo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid methyl ester Hydrochloride](/img/structure/B1344714.png)